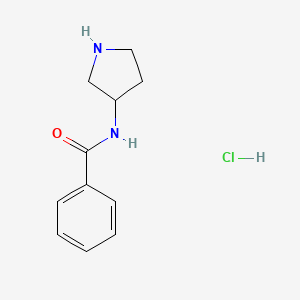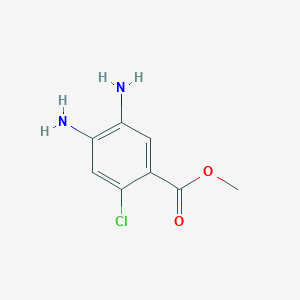
Methyl 4,5-diamino-2-chlorobenzoate
Overview
Description
“Methyl 4,5-diamino-2-chlorobenzoate” likely refers to a compound that contains a benzoate group (a benzene ring attached to a carboxylate), two amino groups, and a chlorine atom. The “methyl” prefix indicates the presence of a methyl group attached to the carboxylate .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a methylating agent to introduce the methyl group, and a chlorinating agent to introduce the chlorine atom . The exact method would depend on the specific precursor used .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring with a carboxylate group (COO-) substituted with a methyl group (CH3), two amino groups (NH2), and a chlorine atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The amino groups might participate in acid-base reactions, the chlorine atom might undergo substitution reactions, and the carboxylate group might undergo esterification or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar functional groups like carboxylate and amino groups might make it soluble in polar solvents .Scientific Research Applications
Antiparasitic Activity
Methyl 4,5-diamino-2-chlorobenzoate has demonstrated antiparasitic properties. It has been investigated for its efficacy against various parasites, including helminths (worms) and protozoa. Researchers have explored its potential as a treatment for schistosomiasis, a parasitic disease caused by blood flukes. MDCB interferes with the parasite’s metabolism, disrupting its survival and reproduction .
Schistosomiasis Treatment
Schistosomiasis affects millions of people worldwide, particularly in tropical and subtropical regions. MDCB has shown promise as a therapeutic agent against Schistosoma species. Its mechanism of action involves inhibiting key enzymes in the parasite’s energy metabolism, leading to parasite death. Further studies are needed to optimize dosages and assess safety profiles .
Antibacterial Properties
Methyl 4,5-diamino-2-chlorobenzoate exhibits antibacterial activity against certain Gram-positive bacteria. Researchers have investigated its potential as an alternative or adjunct therapy for bacterial infections. Its mode of action involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Antifungal Effects
Studies have explored MDCB’s antifungal properties. It has shown inhibitory effects against some fungal strains, making it a candidate for antifungal drug development. Researchers aim to understand its specific targets within fungal cells and optimize its efficacy .
Inhibition of DNA Repair Enzymes
MDCB has been studied for its ability to inhibit DNA repair enzymes, particularly those involved in base excision repair. By interfering with these enzymes, it may enhance the effectiveness of certain chemotherapeutic agents used in cancer treatment. However, more research is needed to validate this application .
Potential Anticancer Agent
Emerging evidence suggests that Methyl 4,5-diamino-2-chlorobenzoate could have anticancer properties. It may interfere with cancer cell growth and survival pathways. Researchers are investigating its effects on various cancer cell lines and exploring its potential as an adjunct therapy in combination with existing anticancer drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4,5-diamino-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZANWUCFEFJRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-diamino-2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)

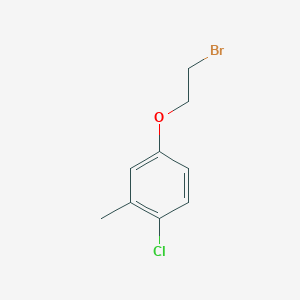
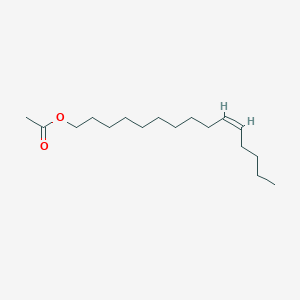

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)
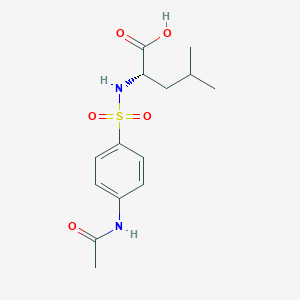
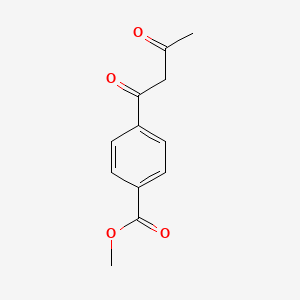


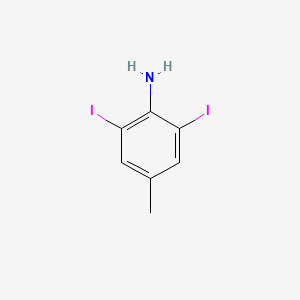
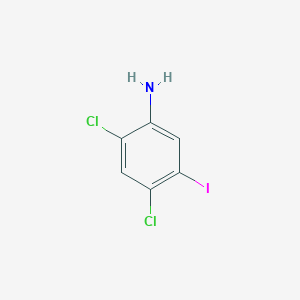
![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)
